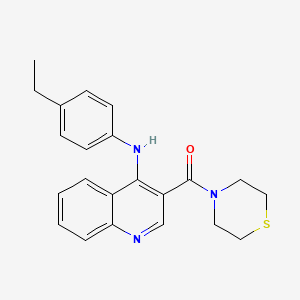
(4-((4-Ethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((4-Ethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone, also known as EAPQTM, is a synthetic compound that has been gaining attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Synthesis and Spectroscopic Properties
Electronic and Fluorescence Properties : A study by Al-Ansari (2016) explored the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. This research highlighted the impact of structure and environmental factors on the spectroscopic characteristics of these compounds, suggesting their potential in materials science, particularly in the development of fluorescent materials and sensors (Al-Ansari, 2016).
Microwave-Assisted Synthesis
Efficient Synthesis Techniques : Nandeshwarappa et al. (2005) developed a novel and efficient microwave-assisted method for synthesizing substituted thieno[2,3-b]quinolines under solvent-free conditions. This technique could be applicable in the rapid synthesis of quinoline derivatives, including those similar to "(4-((4-Ethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone," for research and development in medicinal chemistry (Nandeshwarappa et al., 2005).
Antiproliferative Activity
Cytotoxic Activity Against Cancer Cells : Srikanth et al. (2016) reported on the design, synthesis, and screening of 2-anilino-3-aroylquinolines for their cytotoxic activity against human cancer cell lines. Some derivatives exhibited significant antiproliferative activity, indicating the potential use of quinoline derivatives in cancer research and therapy development (Srikanth et al., 2016).
Chemical Sensing and Imaging
Fluorescent Chemosenors : Halder, Hazra, and Roy (2018) described a Schiff-base molecule derived from quinoline that acts as a ratiometric fluorescent chemosensor for pH. This finding suggests the application of quinoline derivatives in developing pH sensors and imaging agents, which could be extended to similar compounds for monitoring biological and environmental parameters (Halder, Hazra, & Roy, 2018).
作用機序
Target of Action
It is known that 4-aminoquinoline compounds, which this compound is a derivative of, are often used as antimalarial agents . These compounds target the erythrocytic stages of plasmodial infections .
Mode of Action
4-aminoquinoline compounds are known to interact with their targets by inhibiting the growth of the plasmodium species, which are responsible for malaria .
Biochemical Pathways
4-aminoquinoline compounds are known to interfere with the life cycle of the malaria parasite, plasmodium, in the host’s red blood cells .
Result of Action
The action of 4-aminoquinoline compounds typically results in the death of the malaria parasite .
Action Environment
The efficacy of similar compounds can be influenced by factors such as the patient’s health status, the presence of other medications, and resistance mechanisms of the malaria parasite .
特性
IUPAC Name |
[4-(4-ethylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-2-16-7-9-17(10-8-16)24-21-18-5-3-4-6-20(18)23-15-19(21)22(26)25-11-13-27-14-12-25/h3-10,15H,2,11-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVLTFGFEREEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

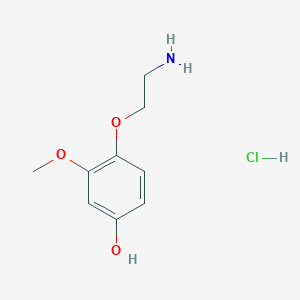
![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2966773.png)

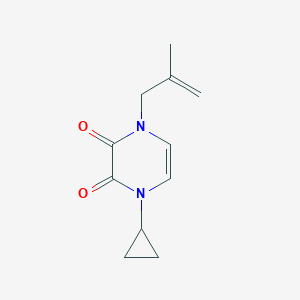
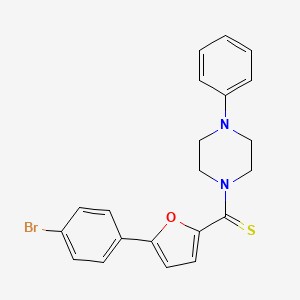
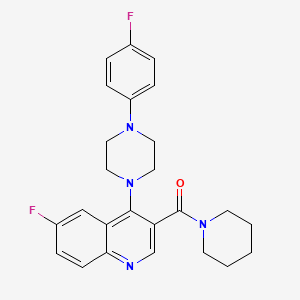
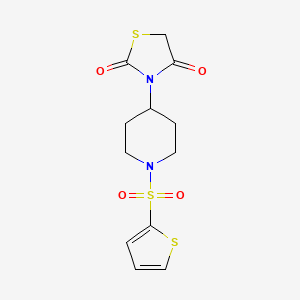
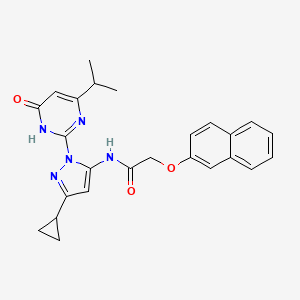
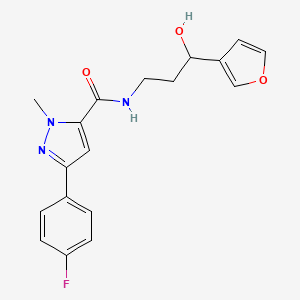
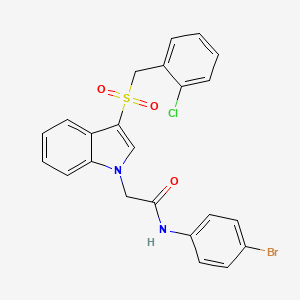
![4-[(4-Chlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B2966787.png)
![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2966790.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2966792.png)